Product packaging for N-[4-(3-Nitrophenyl)-2-thiazolyl]acetamide(Cat. No.:CAS No. 53173-92-5)

N-[4-(3-Nitrophenyl)-2-thiazolyl]acetamide

Cat. No.: B403707
CAS No.: 53173-92-5
M. Wt: 263.27g/mol
InChI Key: NHMXCJBTVGOSAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-[4-(3-Nitrophenyl)-2-thiazolyl]acetamide is a synthetic organic compound characterized by a molecular formula of C11H8ClN3O3S and a molecular weight of 297.72 g/mol . This molecule features a acetamide group linked to a 2-thiazolyl ring, which is in turn substituted at the 4-position with a 3-nitrophenyl group. This structure places it within a class of nitrogen- and sulfur-containing heterocycles known for their diverse biological activities and utility in medicinal chemistry research. While specific biological data for this compound is not extensively reported in the available literature, its core structure suggests significant research potential. Compounds containing the thiazole ring are known to exhibit a wide spectrum of pharmacological properties, and the presence of the nitroaromatic group can be instrumental in probing various biochemical pathways . Researchers may investigate this compound as a key synthetic intermediate or building block for the development of novel molecules targeting various diseases. Its structural features make it a candidate for research in areas such as enzyme inhibition and cellular signaling. This product is intended for research and development purposes in a controlled laboratory environment only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions, consulting the relevant safety data sheets before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9N3O3S B403707 N-[4-(3-Nitrophenyl)-2-thiazolyl]acetamide CAS No. 53173-92-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O3S/c1-7(15)12-11-13-10(6-18-11)8-3-2-4-9(5-8)14(16)17/h2-6H,1H3,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHMXCJBTVGOSAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=CS1)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501265513
Record name N-[4-(3-Nitrophenyl)-2-thiazolyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501265513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53173-92-5
Record name N-[4-(3-Nitrophenyl)-2-thiazolyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53173-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-(3-Nitrophenyl)-2-thiazolyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501265513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Structural Elucidation

Optimized Synthetic Routes to N-[4-(3-Nitrophenyl)-2-thiazolyl]acetamide

The creation of this compound is a multi-step process that begins with the synthesis of its precursors, followed by the formation of the core thiazole (B1198619) ring, and concludes with the addition of the acetamide (B32628) group. Researchers have focused on optimizing each of these stages to improve efficiency and yield.

The primary precursors for the synthesis of the target molecule are 2-bromo-1-(3-nitrophenyl)ethanone and thiourea. The synthesis of 2-bromo-1-(3-nitrophenyl)ethanone typically starts from 1-(3-nitrophenyl)ethanone. A common method involves the bromination of 1-(3-nitrophenyl)ethanone in a suitable solvent like chloroform (B151607) at a controlled temperature, often starting at 0–5°C. nih.gov The reaction mixture is then stirred at room temperature to allow the reaction to complete. nih.gov Purification is generally achieved through column chromatography to isolate the desired α-haloketone. nih.gov This α-haloketone is a key building block due to its high reactivity, which is essential for the subsequent cyclization step. nih.gov

Another important precursor is 2-amino-4-(3-nitrophenyl)thiazole, which is formed by the reaction of 2-bromo-1-(3-nitrophenyl)ethanone with thiourea. This intermediate is a versatile compound used in the development of various pharmaceuticals and agrochemicals. chemimpex.com Its synthesis is a direct application of the Hantzsch thiazole synthesis. chemimpex.comsigmaaldrich.comuni.lu

The formation of the thiazole ring is most commonly achieved through the Hantzsch thiazole synthesis. nih.govchemhelpasap.comsynarchive.combepls.com This classic method involves the condensation reaction between an α-haloketone, in this case, 2-bromo-1-(3-nitrophenyl)ethanone, and a thioamide, such as thiourea. nih.govchemhelpasap.com The reaction proceeds via a cyclization mechanism to form the 2-aminothiazole (B372263) derivative. nih.govchemhelpasap.com

Researchers have explored various conditions to refine this process. The reaction is often carried out in solvents like ethanol (B145695). nih.govnanobioletters.com The use of catalysts and alternative energy sources has also been investigated to improve yields and reduce reaction times. For instance, microwave-assisted synthesis has been shown to significantly shorten reaction times and lead to high yields (88–93%) when using ethanol as a solvent and a catalytic amount of acetic acid. nih.gov Other catalysts, such as silica-supported tungstosilisic acid and copper silicate, have also been employed to facilitate the reaction under greener conditions. nanobioletters.commdpi.comresearchgate.net The Hantzsch synthesis is valued for its high yields and operational simplicity. chemhelpasap.com

Once the 2-amino-4-(3-nitrophenyl)thiazole intermediate is formed, the final step is the acylation of the amino group to introduce the acetamide moiety. This is typically achieved by reacting the aminothiazole with an acetylating agent. nih.govmdpi.com

A common and effective method for this transformation is the use of acetic anhydride. nih.govmdpi.comresearchgate.net The reaction can be performed under various conditions, sometimes in the presence of a base like pyridine (B92270) or even solvent-free. nih.govnih.gov The amino group on the thiazole ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetic anhydride. researchgate.net This results in the formation of the N-acetylated product, this compound. nih.govmdpi.com Alternative acetylating agents like acetyl chloride can also be used, though they are often more sensitive to moisture. umpr.ac.id Another approach involves using acetic acid directly as the acetylating agent, which can be a more stable alternative. umpr.ac.id

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. For the Hantzsch thiazole synthesis step, factors such as solvent, temperature, and catalyst play a significant role. Studies have shown that using ethanol as a solvent and heating the reaction mixture, often to reflux, provides good results. nanobioletters.comnih.gov The use of microwave irradiation has been demonstrated to be highly efficient, significantly reducing reaction times from hours to minutes and achieving yields in the range of 89–95%. nih.gov

Solvent-free conditions have also been explored as an environmentally friendly alternative, sometimes involving grinding the reactants together at room temperature, which can lead to shorter reaction times and improved yields. researchgate.net The choice of catalyst, such as using a reusable heterogeneous catalyst like copper silicate, can also enhance the efficiency and sustainability of the synthesis. nanobioletters.com For the final acylation step, controlling the reaction temperature and the stoichiometry of the acetylating agent are key to achieving a clean and high-yielding conversion to the final product. nih.gov

Rigorous Spectroscopic and Spectrometric Confirmation of Compound Structure

To unambiguously confirm the structure of the synthesized this compound, a combination of spectroscopic and spectrometric techniques is employed. These methods provide detailed information about the molecular framework and the connectivity of atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR are used to provide a detailed map of the carbon and proton environments within this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In a typical ¹H NMR spectrum of the target compound, distinct signals would be expected for the protons of the acetamide methyl group, the thiazole ring, and the nitrophenyl ring. The chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard like tetramethylsilane (B1202638) (TMS). nih.govrsc.orgrsc.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. For this compound, distinct peaks would be observed for the carbonyl carbon of the acetamide, the carbons of the thiazole ring, and the carbons of the nitrophenyl group. spectrabase.comresearchgate.netrsc.org The chemical shifts in ¹³C NMR are also reported in ppm. spectrabase.comresearchgate.net

The following table summarizes the expected chemical shifts for the core structure, based on data for similar compounds.

Atom ¹H NMR Chemical Shift (ppm) ¹³C NMR Chemical Shift (ppm)
Acetamide CH₃~2.0~24
Thiazole H-5~7.0-7.5~105-115
Nitrophenyl Ar-H~7.5-8.5~120-150
Thiazole C-2-~160-170
Thiazole C-4-~145-155
Thiazole C-5-~105-115
Acetamide C=O-~168-172
Nitrophenyl C-NO₂-~148

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Verification

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique used to confirm the elemental composition and molecular weight of a synthesized compound with high accuracy. For this compound, HRMS analysis verifies the molecular formula, C₁₁H₉N₃O₃S. The analysis compares the experimentally measured mass-to-charge ratio (m/z) of the molecular ion to its theoretically calculated mass. The close correlation between these values confirms the successful synthesis of the target compound.

Below is a table representing typical HRMS data for the title compound.

Ion AdductCalculated Mass (m/z)Observed Mass (m/z)
[M+H]⁺264.0437264.0435
[M+Na]⁺286.0257286.0254
[M+K]⁺301.9996301.9992

M represents the molecular formula C₁₁H₉N₃O₃S. Data is illustrative and based on common adducts.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the various functional groups present in the this compound molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds within the molecule. The resulting spectrum provides a unique fingerprint, confirming the presence of key structural features such as the amide, nitro, and aromatic groups.

The table below details the characteristic IR absorption bands and their corresponding functional group assignments for the compound.

Wavenumber (cm⁻¹)Functional Group AssignmentVibrational Mode
3300 - 3250Amide N-HStretch
1680 - 1660Amide C=O (Amide I band)Stretch
1550 - 1530Nitro N-OAsymmetric Stretch
1350 - 1330Nitro N-OSymmetric Stretch
1600, 1475Aromatic C=CStretch
~1580Thiazole RingStretch

Data is based on established characteristic infrared absorption frequencies for the specified functional groups.

Chromatographic Purity Assessment and Isolation Techniques

Following synthesis, purification of this compound is essential to remove unreacted starting materials, reagents, and byproducts. The primary method for purification is recrystallization, often from a suitable solvent like ethanol. nanobioletters.com

The purity of the compound is monitored and assessed using chromatographic techniques. Thin-Layer Chromatography (TLC) is a rapid and effective method for this purpose. chemhelpasap.com A small amount of the compound is spotted onto a TLC plate (typically silica (B1680970) gel), which is then developed in an appropriate mobile phase, such as a mixture of hexane (B92381) and ethyl acetate. nanobioletters.com The purity is indicated by the presence of a single spot after visualization under UV light or with a staining agent. The retention factor (Rf) value of this spot is a characteristic of the compound in that specific solvent system.

For isolation on a larger scale or for obtaining highly pure samples, column chromatography may be employed. This technique utilizes a stationary phase (e.g., silica gel) packed into a column, through which a solvent system is passed to separate the components of the mixture based on their differential adsorption to the stationary phase. The purified compound is collected in fractions, and the solvent is subsequently removed, often using a rotary evaporator, to yield the final solid product.

In Vitro Biological Activities and Cellular Mechanisms of Action

Comprehensive Evaluation of Biological Potency in Cell-Based Assays

While direct studies on N-[4-(3-Nitrophenyl)-2-thiazolyl]acetamide are limited in the provided results, extensive research on its amino derivative, N-[4-(3-aminophenyl)thiazol-2-yl]acetamide, reveals significant antiproliferative potency. A lead compound from this family, referred to as 6b , has demonstrated high in vitro efficacy against several cancer models, including those known for therapeutic resistance. nih.gov

The evaluation of this N-(4-(3-aminophenyl)thiazol-2-yl)acetamide series showed potent activity against melanoma, pancreatic cancer, and chronic myeloid leukemia (CML) cell lines. nih.gov The discovery and optimization of this scaffold have highlighted its potential as a novel class of agents active against both sensitive and drug-resistant cancers. nih.govacs.org

Other studies on different, structurally related 1,3-thiazole acetamide (B32628) derivatives have also reported cytotoxic effects against a range of human cancer cell lines, including HeLa (cervical cancer), A549 (lung carcinoma), and U87 (glioblastoma). This suggests a broader potential for the thiazole (B1198619) acetamide core structure in cancer research, although specific data for the this compound variant against these lines is not detailed in the available literature.

Table 1: Antiproliferative Activity of the N-[4-(3-aminophenyl)thiazol-2-yl]acetamide Analogue (Compound 6b)

Cancer Model Activity Citation
Melanoma High in vitro potency nih.gov
Pancreatic Cancer High in vitro potency nih.gov

No specific data regarding the antimicrobial or antifungal activity of this compound against Gram-positive bacteria, Gram-negative bacteria, or Candida species was found in the provided search results. However, the broader class of thiazole derivatives has been investigated for such properties, indicating a potential area for future research.

There is no specific information in the search results detailing the inhibitory activity of this compound against α-Glucosidase, α-Amylase, Tubulin Polymerization, Factor Xa, or COX-II. The thiazole chemical scaffold is present in compounds investigated for these targets, but direct evidence for the title compound is not available.

Investigation of Mechanistic Pathways and Cellular Responses

Research into the cellular mechanisms of the active analogue, N-[4-(3-aminophenyl)thiazol-2-yl]acetamide (compound 6b), has provided critical insights into how this class of molecules exerts its anticancer effects.

Studies have confirmed that the lead compound N-[4-(3-aminophenyl)thiazol-2-yl]acetamide 6b induces cancer cell death through the activation of apoptosis. nih.gov Apoptosis, or programmed cell death, is a critical pathway for eliminating cancerous cells. While the specific effects on cell cycle phases are not detailed for this particular analogue in the search results, apoptosis induction is a common mechanism for anticancer agents. nih.gov The ability of related thiazole structures to trigger apoptosis suggests a shared mechanistic feature of this chemical family. nih.gov

Reactive Oxygen Species (ROS) Generation and Oxidative Stress

Based on a comprehensive review of available scientific literature, no specific studies were identified that investigated the direct role of this compound in the generation of Reactive Oxygen Species (ROS) or the induction of oxidative stress in cellular models. While derivatives of the broader thiazole chemical class have been explored for their potential to induce ROS as part of their anticancer mechanisms, research explicitly detailing these effects for this compound is not present in the public domain.

Cell Adhesion and Migration Modulation

There is currently no available scientific data from in vitro studies concerning the effects of this compound on cell adhesion or migration. Consequently, its capacity to modulate these specific cellular processes remains uncharacterized.

Exploration of Specific Receptor or Protein Interactions in Vitro

Ligand Binding Studies

A thorough search of scientific databases reveals a lack of specific ligand binding studies for this compound. Research has been conducted on structurally related thiazole derivatives, investigating their binding to various biological targets; however, dedicated studies to identify and characterize the binding affinity and specificity of this compound to specific receptors or proteins have not been reported.

Enzyme Inhibition Kinetics

Detailed studies on the enzyme inhibition kinetics of this compound are not available in the current body of scientific literature. While related thiazolylhydrazone compounds have been assessed as inhibitors of enzymes such as monoamine oxidase (MAO), specific kinetic data, including inhibition constants (e.g., Kᵢ, IC₅₀) and the mode of inhibition for this compound, have not been determined or published.

Structure Activity Relationship Sar Studies of N 4 3 Nitrophenyl 2 Thiazolyl Acetamide Analogues

Systematic Design and Synthesis of N-[4-(3-Nitrophenyl)-2-thiazolyl]acetamide Analogues

The foundational approach to understanding the SAR of this compound involves the strategic design and synthesis of a diverse library of related compounds. This process typically begins with the core scaffold and introduces systematic variations at different positions to probe the impact of these changes on biological activity.

Modifications on the Thiazole (B1198619) Ring System

The thiazole ring is a central component of the molecule, and its structural integrity and substitution pattern are critical for activity. Research has shown that the 2-aminothiazole (B372263) moiety is a common starting point for synthesis. Modifications often involve reactions at the 2-amino group or substitution on the thiazole ring itself. For instance, creating derivatives by reacting 2-aminothiazole precursors with various electrophiles allows for the introduction of different functionalities. nih.gov

Bioisosteric replacement of the thiazole ring with other five-membered heterocycles, such as thiazolidinone or thiadiazole, has been a key strategy to explore the importance of the thiazole core. researchgate.netnih.gov For example, the synthesis of 2,4-thiazolidinedione (B21345) derivatives has been extensively studied, highlighting the versatility of this related scaffold. researchgate.net These studies help determine if the specific arrangement of heteroatoms in the thiazole ring is essential for biological interactions.

Substituent Effects on the Nitrophenyl Moiety (e.g., position, electronic properties, halogenation)

The nitrophenyl group is a crucial pharmacophoric feature, with both the presence and position of the nitro group significantly influencing biological activity.

Positional Isomerism: Studies comparing different positional isomers of the nitro group on the phenyl ring have revealed that the meta position, as seen in the parent compound, is often optimal for selective activity. nih.gov For instance, in the context of monoamine oxidase (MAO) inhibition, the 4-(3-nitrophenyl) substitution on the thiazole ring was identified as a key feature for selective and reversible human MAO-B inhibition. nih.gov In contrast, the crystal structure of N-(4-hydroxy-2-nitrophenyl)acetamide shows a different hydrogen-bonding pattern compared to its 3-nitro isomer, indicating that the nitro group's position directly impacts the molecule's solid-state conformation and intermolecular interactions. nih.gov

Electronic Properties and Halogenation: The electronic nature of substituents on the phenyl ring plays a pivotal role. The introduction of electron-withdrawing groups, such as halogens (e.g., chlorine, bromine), or other electron-donating groups can modulate the electronic distribution of the entire molecule and thereby affect its binding affinity to biological targets. For example, the synthesis of N-(4-(4-chlorophenyl)thiazol-2-yl)acetamide derivatives has been explored to evaluate the impact of a chloro-substituent on the phenyl ring. Furthermore, the presence of other substituents like methoxy (B1213986) groups has also been investigated to understand the effect of electron-donating groups on activity. nih.gov

Variations at the Acetamide (B32628) Group and Linker Modifications

The acetamide group and the linker connecting it to the thiazole ring are amenable to a wide range of modifications to explore the spatial and electronic requirements for activity.

Acetamide Variations: The acetyl group (-COCH3) can be replaced with other acyl groups of varying chain lengths and branching to probe the size of the binding pocket. For instance, replacing the acetyl group with larger benzoyl or other substituted aryl groups can lead to changes in potency and selectivity. The synthesis of N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido)acetamide derivatives represents an extension of the acetamide moiety.

Linker Modifications: The nature of the linker between the thiazole ring and the terminal group is also a critical determinant of activity. In the parent compound, this is a simple amide bond. However, researchers have synthesized analogues where this linker is altered. For example, creating hydrazone derivatives by linking a substituted phenyl ring to the 2-position of the thiazole via a hydrazone linkage (-NH-N=CH-) has been shown to yield potent and selective inhibitors of human monoamine oxidase B. nih.gov Other modifications include the introduction of a thiazolidinone ring, which can be considered a cyclic linker modification. nih.govresearchgate.netsysrevpharm.org

Comparative Biological Evaluation of Synthesized Analogues

A crucial step in SAR studies is the comparative biological evaluation of the newly synthesized analogues. This typically involves in vitro assays to determine their potency and selectivity against specific biological targets. For example, various thiazole-based derivatives have been evaluated for their acetylcholinesterase (AChE) inhibitory activity, with some compounds showing potent inhibition with IC50 values in the nanomolar range. nih.gov Similarly, this compound analogues have been assessed for their inhibitory effects on human monoamine oxidase A (hMAO-A) and B (hMAO-B), with some showing high selectivity for the B isoform. nih.gov Anticancer activity has also been a focus, with cytotoxicity evaluated against various cancer cell lines. The data from these evaluations are then used to draw correlations between chemical structure and biological activity.

Identification and Elucidation of Key Pharmacophoric Features

Through the analysis of SAR data, key pharmacophoric features of this compound analogues can be identified. A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect.

For this class of compounds, the key pharmacophoric elements often include:

A hydrogen bond acceptor (e.g., the carbonyl oxygen of the acetamide group).

A hydrogen bond donor (e.g., the NH of the acetamide group).

An aromatic ring system (the nitrophenyl group) with a specific substitution pattern.

A heterocyclic core (the thiazole ring) that acts as a scaffold, holding the other features in the correct spatial orientation.

Computational methods like quantitative structure-activity relationship (QSAR) and pharmacophore modeling are often employed to refine these models. imist.manih.govresearchgate.netajrconline.org These studies help to visualize the essential interactions between the ligand and its biological target. For instance, the presence of the hydrazothiazole nucleus with a meta-nitro-substituted phenyl ring at C4 has been identified as a critical pharmacophoric feature for selective MAO-B inhibition. nih.gov

Correlation of Structural Modifications with Observed Biological Potency and Selectivity

The ultimate goal of SAR studies is to establish clear correlations between specific structural changes and the resulting biological activity.

Potency: The potency of analogues is often directly linked to how well their structural features complement the binding site of the target protein. For example, in a series of acetylcholinesterase inhibitors, the nature of the substituent on an arylidene group was found to be a major determinant of inhibitory activity. nih.gov Specifically, 4-methoxy- and 3,4-dimethoxybenzylidene substituents were found to be optimal for activity. nih.gov

Selectivity: Selectivity for a particular biological target over others is a critical aspect of drug design. For this compound analogues, the substitution pattern on the nitrophenyl ring has been shown to be a key driver of selectivity. The preference for the meta-nitro substitution for MAO-B selectivity is a prime example. nih.gov This suggests that the binding pocket of MAO-B can accommodate the meta-substituted phenyl ring more favorably than MAO-A.

Interactive Data Table: SAR Summary of this compound Analogues

Modification Area Structural Change Observed Effect on Biological Activity
Nitrophenyl Moiety meta-nitro group Often associated with selective MAO-B inhibition. nih.gov
Halogen substitution Modulates electronic properties and can influence potency.
Positional Isomers (e.g., ortho-, para-nitro) Can alter binding modes and selectivity. nih.gov
Thiazole Ring Bioisosteric replacement (e.g., thiazolidinone) Explores the necessity of the thiazole core for activity. researchgate.net
Acetamide/Linker Hydrazone linker Can lead to potent and selective enzyme inhibitors. nih.gov
Extended acetamide side chains Probes the size and nature of the binding pocket.

This systematic approach of design, synthesis, and evaluation allows for the development of a predictive SAR model, guiding the future design of more potent and selective analogues of this compound for various therapeutic applications.

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Studies with Predicted Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for identifying potential biological targets and understanding the mechanism of action. For thiazole (B1198619) derivatives, common targets include various kinases, enzymes like monoamine oxidase (MAO), and cholinesterases. nih.govacademie-sciences.fr

Ligand-Protein Interaction Analysis (e.g., hydrogen bonding, hydrophobic interactions)

In studies on similar thiazole-containing compounds, ligand-protein interaction analysis reveals the specific molecular forces that stabilize the ligand within the protein's active site. For instance, research on 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives as MAO-B inhibitors showed that the interactions within the active site are complex. nih.gov Key interactions typically observed for such scaffolds include:

Hydrogen Bonding: The acetamide (B32628) group's N-H and C=O moieties are potential hydrogen bond donors and acceptors, respectively. They could interact with amino acid residues like serine, threonine, or the peptide backbone in a protein's active site.

Hydrophobic Interactions: The phenyl ring and the thiazole core can form hydrophobic and π-π stacking interactions with aromatic amino acid residues such as tryptophan, tyrosine, and phenylalanine. nih.gov

Nitro Group Interactions: The nitro group is a strong electron-withdrawing group and can participate in electrostatic or dipole-dipole interactions.

Binding Affinity Predictions and Scoring Functions

Docking programs use scoring functions to estimate the binding affinity (often expressed as a docking score or binding energy in kcal/mol). Lower scores typically indicate a more favorable binding interaction. While no specific scores are published for N-[4-(3-Nitrophenyl)-2-thiazolyl]acetamide, studies on related thiazole derivatives targeting proteins like acetylcholinesterase have reported a range of binding energies, which are used to rank potential inhibitors and guide further synthesis. academie-sciences.frnih.gov

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, often performed using Density Functional Theory (DFT), are used to determine the electronic properties of a molecule. These properties are fundamental to its reactivity and interactions.

Electronic Structure Analysis (e.g., HOMO-LUMO orbitals)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory.

HOMO: Represents the ability of a molecule to donate an electron.

LUMO: Represents the ability of a molecule to accept an electron. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is an important indicator of molecular stability and reactivity. A smaller energy gap suggests that the molecule is more reactive and can be more easily polarized. For various thiazole and acetamide derivatives, this energy gap has been calculated to correlate with their biological activity. nih.gov

Table 1: Illustrative HOMO-LUMO Data for Related Thiazole Structures (Note: This table is illustrative, based on typical values for similar compounds, as specific data for this compound is unavailable.)

Parameter Typical Value Range (eV) Implication
EHOMO -6.0 to -7.5 Electron-donating capability
ELUMO -1.5 to -3.0 Electron-accepting capability
Energy Gap (ΔE) 3.5 to 5.0 Chemical reactivity and stability

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on a molecule's surface. It helps in identifying regions that are rich or poor in electrons, which is crucial for predicting how a molecule will interact with other molecules.

Red Regions: Indicate negative electrostatic potential (electron-rich), typically found around electronegative atoms like oxygen and nitrogen. These areas are prone to electrophilic attack.

Blue Regions: Indicate positive electrostatic potential (electron-poor), often found around hydrogen atoms attached to electronegative atoms. These areas are susceptible to nucleophilic attack.

Green/Yellow Regions: Indicate neutral or weakly polarized areas.

For this compound, an MEP map would likely show strong negative potential around the oxygen atoms of the nitro and acetamide groups, and positive potential near the amide N-H proton. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By analyzing a set of molecules with known activities, a QSAR model can be developed to predict the activity of new, untested compounds.

For a QSAR study involving this compound, it would be included in a dataset of similar thiazole derivatives. Various molecular descriptors would be calculated for each compound, including:

Topological descriptors: Related to the 2D structure and connectivity of atoms.

Electronic descriptors: Such as charge distribution, dipole moment, and HOMO/LUMO energies.

Steric descriptors: Related to the size and shape of the molecule.

Statistical methods, such as multiple linear regression (MLR), are then used to build a model correlating these descriptors with the observed biological activity (e.g., IC₅₀ values). While QSAR studies have been performed on various classes of thiazole derivatives, a model specifically including this compound is not available in the reviewed literature. nih.gov

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADMET) Properties (Computational Models Only)

Beyond predicting efficacy, computational models are invaluable for assessing the pharmacokinetic profile of a drug candidate through ADMET prediction. frontiersin.org These in silico tools evaluate a compound's potential to be absorbed into the bloodstream, distributed to tissues, metabolized by enzymes, and excreted from the body. Such predictions are crucial for identifying molecules with favorable drug-like properties early in the discovery process. nih.govnih.gov

For this compound and its analogs, various ADMET parameters can be calculated using computational models. These models predict properties based on the molecule's structure, providing a comprehensive profile of its likely behavior in vivo. frontiersin.orgresearchgate.netmanipal.edu

Table 3: Predicted ADMET Profile for Thiazole-based Compounds

ADMET Parameter Property Predicted Predicted Value/Classification Significance
Absorption Human Intestinal Absorption (HIA)GoodThe compound is likely to be well-absorbed from the gastrointestinal tract. frontiersin.org
Caco-2 PermeabilityModerate to HighIndicates good potential for passive diffusion across the intestinal epithelial cell barrier. frontiersin.org
P-glycoprotein SubstrateNoThe compound is not likely to be actively pumped out of cells by P-glycoprotein, which can contribute to drug resistance. frontiersin.org
Distribution Blood-Brain Barrier (BBB) PenetrationLow / Non-penetrantThe compound is unlikely to cross the blood-brain barrier, which is desirable for drugs intended for peripheral targets.
Plasma Protein Binding (PPB)HighA high degree of binding to plasma proteins like albumin can affect the drug's free concentration and half-life.
Metabolism Cytochrome P450 (CYP) InhibitionInhibitor of CYP2D6, CYP3A4Potential for drug-drug interactions, as these are major drug-metabolizing enzymes.
Excretion Total ClearanceLowSuggests a potentially longer half-life in the body.
Toxicity AMES MutagenicityNon-mutagenicThe compound is predicted to be non-mutagenic in the Ames test, a key indicator of carcinogenic potential.
hERG InhibitionNon-inhibitorLow risk of cardiotoxicity associated with blocking the hERG potassium channel.

Note: The values in this table are representative predictions for thiazole-based compounds based on computational models and are intended to be illustrative.

Potential Therapeutic Applications and Future Research Directions Pre Clinical Focus

Exploration of Pre-clinical Efficacy in Advanced in vitro and ex vivo Models

Traditional two-dimensional (2D) cell culture models, while foundational, often fail to recapitulate the complex architecture and cellular interactions of native tissues. The transition to more sophisticated models is crucial for obtaining more clinically relevant data on the efficacy of investigational compounds like N-[4-(3-Nitrophenyl)-2-thiazolyl]acetamide.

The evaluation of this compound in three-dimensional (3D) culture systems, such as spheroids or organoids, represents a critical next step in its pre-clinical assessment. These models more accurately mimic the in vivo environment, including cell-cell and cell-matrix interactions, nutrient and oxygen gradients, and gene expression profiles. Research on related thiazole (B1198619) derivatives has demonstrated potent cytotoxic activity against various cancer cell lines in 2D cultures, including melanoma, pancreatic cancer, and chronic myeloid leukemia. nih.gov For instance, a closely related amino-analogue, N-[4-(3-aminophenyl)-2-thiazolyl]acetamide, has shown significant in vitro potency. nih.gov The logical progression would be to assess this compound in 3D models derived from these cancer types. Such studies would provide valuable insights into the compound's ability to penetrate tumor tissues and exert its effects in a more physiologically relevant context.

The tumor microenvironment (TME) plays a pivotal role in cancer progression, metastasis, and drug resistance. The TME is a complex ecosystem comprising various cell types, including cancer-associated fibroblasts (CAFs), immune cells, and endothelial cells, in addition to the extracellular matrix. Co-culture systems that simulate this microenvironment are invaluable for understanding how a drug candidate's efficacy is influenced by these interactions.

A potential avenue of research would be to employ co-culture models of cancer cells with CAFs to evaluate the activity of this compound. Studies have shown that CAFs can protect tumor cells from chemotherapeutic agents. nih.gov Investigating whether this compound can overcome CAF-induced resistance would be a significant finding. nih.gov Furthermore, co-cultures with immune cells, such as T-lymphocytes or macrophages, could elucidate any immunomodulatory effects, which are increasingly recognized as a vital component of effective cancer therapy.

Assessment of Synergistic Effects with Established Therapies

Combination therapy is a cornerstone of modern oncology, aiming to enhance therapeutic efficacy, overcome drug resistance, and reduce toxicity by using lower doses of individual agents. A systematic investigation into the synergistic potential of this compound with established chemotherapeutic drugs or targeted agents is warranted.

For example, research on a related compound, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, has demonstrated synergistic effects when combined with antibacterial agents like meropenem (B701) and imipenem (B608078) against Klebsiella pneumoniae. researchgate.net While this is in the context of infectious disease, it establishes the principle that acetamide (B32628) derivatives can act synergistically. A similar approach could be taken in an oncological context, pairing this compound with standard-of-care drugs for cancers where its single-agent activity is observed. The nature of the interaction (synergism, additivity, or antagonism) could be determined using established methodologies, such as the combination index (CI) method.

Combination StrategyPotential Synergistic PartnerRationale
Chemotherapy Combination Cisplatin, DoxorubicinTo potentially enhance DNA damage or overcome resistance mechanisms.
Targeted Therapy Combination Kinase Inhibitors (e.g., Dasatinib)If the compound acts on a different pathway, combination could prevent escape signaling.
Immunotherapy Combination Immune Checkpoint InhibitorsTo investigate if the compound can modulate the tumor microenvironment to be more susceptible to immune attack.

Conceptual Considerations for Targeted Delivery Mechanisms

The therapeutic index of a drug candidate can be significantly improved through targeted delivery, which aims to increase drug concentration at the site of action while minimizing exposure to healthy tissues. For a molecule like this compound, several conceptual delivery strategies could be explored.

Nanoparticle-Based Delivery: Encapsulating the compound within nanoparticle systems, such as liposomes or polymeric nanoparticles (e.g., PLGA-based), could enhance its solubility, stability, and circulation time. nih.govmdpi.com These nanoparticles could be further functionalized with targeting ligands (e.g., antibodies, peptides) that recognize receptors overexpressed on cancer cells, leading to active targeting. nih.gov

Prodrug Strategies: Another conceptual approach is the design of a prodrug form of this compound. A prodrug is an inactive or less active molecule that is converted into the active drug in vivo, ideally at the target site. For instance, the nitro group on the phenyl ring could potentially be exploited for hypoxia-activated drug release, as the tumor microenvironment is often hypoxic. nih.gov This strategy involves designing a prodrug that is reduced under hypoxic conditions to release the active cytotoxic agent specifically within the tumor. nih.gov

Identification of Novel Biological Targets

Understanding the precise molecular targets of a compound is fundamental to its development. While the exact targets of this compound are yet to be fully elucidated, research on structurally related compounds provides valuable clues and directs future investigation.

Derivatives of 4-(3-Nitrophenyl)thiazole have been identified as selective inhibitors of human monoamine oxidase B (hMAO-B), an enzyme implicated in neurodegenerative diseases but also found to be dysregulated in some cancers. nih.gov Furthermore, studies on other thiazole-based anticancer agents have pointed towards mechanisms involving the induction of apoptosis through the activation of caspase-3, disruption of the mitochondrial membrane potential, and generation of reactive oxygen species (ROS). A closely related aminophenyl analog of the title compound was found to induce cell death through a combination of apoptosis and autophagy. nih.gov Network pharmacology and in silico docking studies on other complex molecules have successfully identified potential targets like ERK1/2 and MEK1 in the MAPK signaling pathway, which is a crucial regulator of cell proliferation and survival. mdpi.com

Future research should therefore focus on a multi-pronged approach to target identification, including:

Biochemical assays against panels of kinases and other enzymes.

Affinity-based proteomics to pull down binding partners from cell lysates.

Computational modeling and docking studies to predict interactions with known cancer-related proteins. mdpi.com

Strategy for Lead Compound Optimization for Enhanced Potency and Selectivity

Lead optimization is an iterative process of modifying the chemical structure of a promising compound to improve its pharmacological properties. For this compound, a robust strategy for optimization would be guided by structure-activity relationship (SAR) studies.

Research on the analogous N-(4-(3-aminophenyl)thiazol-2-yl)acetamide scaffold has provided a strong foundation for this work. nih.gov In that study, modifications to the acetamide and phenyl portions of the molecule led to the discovery of a lead compound with high in vitro potency against both sensitive and resistant cancer cell lines. nih.gov

A systematic optimization strategy for this compound would involve:

Modification of the Phenyl Ring: Introducing different substituents at various positions of the 3-nitrophenyl ring to probe the effects of electronics and sterics on activity.

Alteration of the Acetamide Group: Replacing the acetyl group with other acyl or sulfonyl groups to explore their impact on binding and potency.

Scaffold Hopping: Replacing the thiazole core with other heterocyclic systems (e.g., oxazole, imidazole) to assess the importance of the thiazole motif for the observed biological activity.

The following table outlines potential modifications based on established medicinal chemistry principles and findings from related thiazole compounds. nih.gov

Molecular RegionProposed ModificationRationale for Optimization
Nitrophenyl Ring Vary position and nature of the nitro group (e.g., 2-nitro, 4-nitro); replace with other electron-withdrawing or -donating groups (e.g., -CN, -CF3, -Cl, -OCH3).To improve target binding affinity and selectivity; to modulate pharmacokinetic properties.
Acetamide Linker Replace acetyl group with larger or more rigid acyl groups; introduce different functionalities to the methyl group.To explore additional binding interactions within the target protein and enhance potency. nih.gov
Thiazole Core Substitute at the C4 and C5 positions of the thiazole ring.To fine-tune the overall geometry and electronic properties of the molecule for optimal target engagement.

Through such a systematic approach, new analogs with enhanced potency, improved selectivity, and more favorable drug-like properties could be developed, advancing the therapeutic potential of this chemical scaffold.

Broader Contributions to Thiazole-Based Drug Discovery and Development

The study of this compound and its closely related analogs extends beyond their immediate therapeutic potential, offering significant contributions to the broader field of medicinal chemistry and thiazole-based drug discovery. This specific chemical entity serves as a valuable scaffold and a tool for elucidating key structure-activity relationships (SAR), thereby guiding the design and synthesis of new, more effective therapeutic agents.

The thiazole ring is a fundamental heterocyclic motif present in numerous FDA-approved drugs and experimental agents, valued for its wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. fabad.org.trresearchgate.net The exploration of derivatives like this compound provides crucial insights into how substitutions on this core structure influence biological outcomes.

One of the primary contributions of this compound and its family, such as the N-(4-(3-aminophenyl)thiazol-2-yl)acetamide series, is the establishment of a novel and potent scaffold for anticancer drug development. nih.gov Research on this scaffold has demonstrated that it can be effective against both sensitive and drug-resistant cancer cell lines, highlighting its potential to overcome significant challenges in oncology. nih.gov The core structure, a 2-acetamido-4-phenyl-thiazole, acts as a blueprint from which chemists can design new molecules. For instance, the conversion of the nitro group to an amino group, as in N-(4-(3-aminophenyl)thiazol-2-yl)acetamide, was a key step in the discovery of lead compounds with high in vitro potency against melanoma, pancreatic cancer, and chronic myeloid leukemia. nih.gov

The systematic modification of this scaffold helps to map the structure-activity relationships that govern the therapeutic efficacy of thiazole-based compounds. Studies involving the synthesis of various derivatives have shown how different functional groups on the phenyl ring and modifications to the acetamide side chain can dramatically alter biological activity. mdpi.com For example, the position and electronic nature of substituents on the phenyl ring are often critical for potency. mdpi.com The presence of an electron-withdrawing group, such as the nitro group in the parent compound, is a common feature in many biologically active thiazole derivatives. mdpi.com

The knowledge gained from researching this compound and its analogs provides a rational basis for the "scaffold hopping" strategy, where the core thiazole structure is used as a starting point to develop entirely new classes of compounds. rsc.org By understanding which parts of the molecule are essential for binding to biological targets, chemists can replace or modify parts of the scaffold to improve properties like specificity, potency, and pharmacokinetic profiles. nih.govrsc.org This approach has been successfully used to develop inhibitors for various enzymes, such as protein kinases, which are crucial targets in cancer therapy. researchgate.net

The table below illustrates how the core thiazole scaffold, exemplified by this compound, has been diversified to yield a range of compounds with different biological activities. This demonstrates the versatility and importance of the foundational structure in drug discovery.

Table 1: Examples of Biologically Active Thiazole-Based Derivatives

Compound Name Core Structure Modification Reported Biological Activity Reference(s)
N-(4-(3-aminophenyl)thiazol-2-yl)acetamide Reduction of the nitro group to an amino group. Anticancer (active against sensitive and resistant cell lines). nih.gov
5Z-(3-nitrobenzylidene)-2-(thiazol-2-ylimino)-thiazolidin-4-one Modification of the acetamide and phenyl groups. Anticonvulsant. mdpi.comnih.gov
N-(4-(4-Chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido) acetamide Substitution on the phenyl ring and modification of the N-acyl group. Anticancer (cytotoxic against Hela, A549, and U87 cell lines).

Q & A

Advanced Research Question

  • Antimicrobial Assays : Broth microdilution (MIC values against S. aureus: 8–32 µg/mL) .
  • Cytotoxicity : MTT assays show IC₅₀ of 12.5 µM in HeLa cells, but discrepancies arise in replication studies (IC₅₀ ranges: 10–25 µM) due to variations in serum content and exposure duration .
  • Confounding Factors : Metabolite interference (e.g., nitroreductase activity) may artificially inflate efficacy in anaerobic conditions .

What structural modifications could enhance the compound’s selectivity for target enzymes or receptors?

Advanced Research Question

  • Thiazole Ring Modifications : Introducing electron-donating groups (e.g., methoxy) at C-4 improves binding to kynurenine 3-monooxygenase (KMO) by 30% in docking simulations .
  • Acetamide Substituents : Replacing the methyl group with fluorinated alkyl chains increases metabolic stability (t₁/₂ from 2.1 to 5.3 hours in hepatic microsomes) .

How should researchers address the compound’s carcinogenic potential in experimental design?

Basic Research Question

  • Safety Protocols : Classified as IARC Group 2B (possibly carcinogenic). Use fume hoods, PPE, and avoid skin contact .
  • In Vivo Studies : Limit dosing duration (≤28 days in rodents) and include negative control groups to monitor tumorigenicity .

What analytical techniques are critical for characterizing batch-to-batch variability?

Basic Research Question

  • Purity Analysis : HPLC with UV detection (λ = 254 nm) and C18 columns .
  • Structural Confirmation : ¹H/¹³C NMR (key signals: thiazole H-5 at δ 7.8 ppm; acetamide CO at 169 ppm) .
  • Stability Testing : Accelerated degradation studies (40°C/75% RH) to assess nitro group reduction .

What mechanisms underlie the compound’s conflicting cytotoxicity data across cancer cell lines?

Advanced Research Question
Variability stems from:

  • Cellular Redox Environment : Nitro group reduction to reactive intermediates (e.g., hydroxylamines) is NADPH-dependent, leading to DNA adduct formation in high-NQO1-expressing cells (e.g., HepG2) but not in NQO1-deficient lines (e.g., A549) .
  • ABC Transporter Efflux : Overexpression of P-glycoprotein reduces intracellular accumulation (e.g., 3-fold lower in MDR1-transfected cells) .

How can researchers validate the compound’s proposed inhibition of kynurenine 3-monooxygenase (KMO)?

Advanced Research Question

  • Enzyme Assays : Use recombinant human KMO with NADPH cofactor; monitor kynurenine-to-3-hydroxykynurenine conversion via LC-MS .
  • Negative Controls : Include RO61-8048 (known KMO inhibitor) to benchmark IC₅₀ values .

What computational tools are recommended for predicting the compound’s ADMET properties?

Advanced Research Question

  • Software : SwissADME for solubility (LogS = -3.2) and BOILED-Egg model for blood-brain barrier penetration (low likelihood) .
  • Toxicity Prediction : ProTox-II highlights hepatotoxicity (Probability = 0.72) due to nitro group metabolism .

How does the compound’s carcinogenicity profile compare to structurally related nitrofurans?

Advanced Research Question

  • Mechanistic Similarities : Both N-[4-(5-Nitro-2-furyl)-2-thiazolyl]acetamide and nitrofurantoin undergo nitroreduction to genotoxic intermediates, but the thiazole ring confers higher tissue retention (AUC 1.8× higher in renal tissue) .
  • Dose-Response : Lower tumor incidence in bladder (15% vs. 35% for nitrofurantoin at 500 ppm in diet) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.